molecular formula C19H32O B1620119 Phenol, 3-tridecyl- CAS No. 72424-02-3

Phenol, 3-tridecyl-

Cat. No.: B1620119
CAS No.: 72424-02-3
M. Wt: 276.5 g/mol
InChI Key: IFGRPNIAGKTMCH-UHFFFAOYSA-N
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Description

Phenol, 3-tridecyl- is an organic compound with the molecular formula C19H32O. It is a type of phenol where a tridecyl group is attached to the third position of the phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenol, 3-tridecyl- can be synthesized through several methods. One common approach involves the alkylation of phenol with tridecyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene. The general reaction scheme is as follows:

C6H5OH+C13H27BrC6H4(C13H27)OH+HBr\text{C}_6\text{H}_5\text{OH} + \text{C}_{13}\text{H}_{27}\text{Br} \rightarrow \text{C}_6\text{H}_4(\text{C}_{13}\text{H}_{27})\text{OH} + \text{HBr} C6​H5​OH+C13​H27​Br→C6​H4​(C13​H27​)OH+HBr

Industrial Production Methods: Industrial production of phenol, 3-tridecyl- often involves similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as zeolites or metal oxides may also be employed to improve the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: Phenol, 3-tridecyl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it to hydroquinones using reducing agents such as sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common due to the activating effect of the hydroxyl group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Phenol, 3-tridecyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of phenol, 3-tridecyl- involves its interaction with cellular membranes and proteins. The hydroxyl group can form hydrogen bonds with amino acids in proteins, altering their structure and function. Additionally, the long tridecyl chain can integrate into lipid bilayers, affecting membrane fluidity and permeability. These interactions can lead to antimicrobial effects by disrupting bacterial cell walls and membranes .

Comparison with Similar Compounds

Phenol, 3-tridecyl- can be compared with other alkylphenols such as:

  • Phenol, 4-nonyl-
  • Phenol, 2,4-dimethyl-
  • Phenol, 2,6-di-tert-butyl-

Uniqueness: Phenol, 3-tridecyl- is unique due to its longer alkyl chain, which imparts distinct physical and chemical properties. This longer chain enhances its hydrophobicity and ability to interact with lipid membranes, making it particularly effective in applications requiring surfactant properties .

Properties

IUPAC Name

3-tridecylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O/c1-2-3-4-5-6-7-8-9-10-11-12-14-18-15-13-16-19(20)17-18/h13,15-17,20H,2-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGRPNIAGKTMCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50222715
Record name Phenol, 3-tridecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50222715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72424-02-3
Record name Phenol, 3-tridecyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072424023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 3-tridecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50222715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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